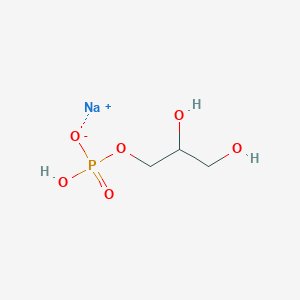
Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate
Beschreibung
Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.
Structure
3D Structure of Parent
Eigenschaften
Key on ui mechanism of action |
Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. |
|---|---|
CAS-Nummer |
17603-42-8 |
Molekularformel |
C3H9NaO6P |
Molekulargewicht |
195.06 g/mol |
IUPAC-Name |
sodium;2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChI-Schlüssel |
KANLKAYGXGSUJC-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)(O)O)[O-])O.[Na+] |
Kanonische SMILES |
C(C(COP(=O)(O)O)O)O.[Na] |
Andere CAS-Nummern |
39951-36-5 17603-42-8 |
Verwandte CAS-Nummern |
95648-81-0 |
Löslichkeit |
Soluble |
Synonyme |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
Herkunft des Produkts |
United States |
Wirkmechanismus
Target of Action
The primary target of Sodium 3-phosphoglycerate, also known as Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH catalyzes the first step in the serine biosynthesis pathway and acts as a rate-limiting enzyme involved in metabolic reprogramming . PHGDH upregulation has been observed in many tumor types, and inhibition of PHGDH expression has been reported to inhibit the proliferation of PHGDH-overexpressing tumor cells .
Mode of Action
Sodium 3-phosphoglycerate interacts with its target, PHGDH, by serving as a substrate for the enzyme. PHGDH catalyzes the conversion of 3-phosphoglycerate into phosphohydroxypyruvate in an NAD±dependent reaction . This is the first step in the serine biosynthesis pathway, which is crucial for the production of serine and glycine .
Biochemical Pathways
Sodium 3-phosphoglycerate plays a significant role in both glycolysis and the Calvin-Benson cycle . In glycolysis, it is an intermediate following the dephosphorylation of 1,3-bisphosphoglycerate . In the Calvin-Benson cycle, it is typically the product of the spontaneous scission of an unstable 6-carbon intermediate formed upon CO2 fixation .
Pharmacokinetics
It may be metabolized by various enzymes involved in glycolysis and the Calvin-Benson cycle .
Result of Action
The action of Sodium 3-phosphoglycerate results in the production of phosphohydroxypyruvate, an important intermediate in the serine biosynthesis pathway . This pathway is crucial for the production of serine and glycine, which are essential for various biological processes .
Action Environment
The action of Sodium 3-phosphoglycerate is influenced by various environmental factors. For instance, the availability of NAD+ is crucial for the reaction catalyzed by PHGDH . Moreover, the activity of PHGDH and the subsequent serine biosynthesis pathway can be influenced by the availability of glucose and other nutrients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


